O-acetyldisialosyl paragloboside
Description
Properties
CAS No. |
128543-21-5 |
|---|---|
Molecular Formula |
C14H22ClN3O2 |
Synonyms |
O-acetyldisialosyl paragloboside |
Origin of Product |
United States |
Structural Elucidation and Modifications in Biological Systems
Stereochemical Aspects and Conformation in Membrane Environments
The biological function of O-acetyldisialosyl paragloboside is intrinsically linked to its three-dimensional structure and its orientation within the cell membrane. The stereochemistry of the glycosidic linkages and the conformation of the carbohydrate headgroup, influenced by the membrane environment, dictate its accessibility for interactions with other molecules.
While specific conformational studies on this compound are limited, research on related gangliosides suggests that the bulky and negatively charged sialic acid residues significantly influence the orientation of the carbohydrate chain. The presence of the O-acetyl group on one of the sialic acids can further modulate this conformation by altering the local charge distribution and steric hindrance, thereby influencing its presentation at the cell surface.
O-Acetylation of Sialic Acid Moieties: Research on Specificity and Functional Impact
The O-acetylation of sialic acid is a critical modification that dramatically alters the biological properties of gangliosides. mdpi.com This modification is catalyzed by sialate-O-acetyltransferases, with CAS1 Domain-Containing Protein 1 (CASD1) being the only known human sialyl-O-acetyltransferase. mdpi.com
Research on Specificity:
Studies have shown that O-acetyltransferases exhibit a preference for di- and tri-sialogangliosides as substrates over monosialogangliosides. mdpi.com This suggests a degree of specificity in the O-acetylation process, favoring more complex gangliosides like disialosyl paragloboside. The O-acetylation often occurs at the C9 position of the terminal sialic acid. mdpi.com
Functional Impact:
The addition of an O-acetyl group has profound functional consequences:
Modulation of Apoptosis: O-acetylation can have opposing effects on programmed cell death. For instance, while the ganglioside GD3 is considered pro-apoptotic, its 9-O-acetylated form, 9-O-acGD3, has been shown to be anti-apoptotic. mdpi.com
Viral Recognition: O-acetylation of sialic acids can either promote or inhibit viral binding. For example, the influenza C virus specifically recognizes 9-O-acetylated sialic acids for cell entry. nih.gov
Immune Recognition: O-acetylated gangliosides are often poorly recognized by the immune system compared to their non-acetylated counterparts, potentially allowing cells expressing these molecules, such as tumor cells, to evade immune surveillance. nih.gov
Investigation of Glycosidic Linkages and Ceramide Variations
The precise structure of this compound has been elucidated through a combination of techniques including enzymatic hydrolysis, mass spectrometry, and nuclear magnetic resonance spectroscopy.
The carbohydrate sequence and its linkages have been determined to be: NeuAc-NeuAcα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ1-1Cer. nih.gov The O-acetyl group is typically found on the terminal sialic acid residue.
The ceramide portion of the molecule, which anchors it to the cell membrane, also exhibits variability. This variation primarily lies in the length and saturation of the fatty acid chain and the type of sphingoid base. In mouse cerebellum, the major fatty acid found in this compound is stearic acid (18:0), and the predominant long-chain base is C18-sphingenine. nih.gov This specific ceramide composition can influence the biophysical properties of the membrane and the presentation of the carbohydrate headgroup.
Table 1: Structural Details of this compound
| Component | Description |
| Glycan Chain | NeuAc-NeuAcα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc |
| Ceramide | |
| Fatty Acid (major) | Stearic Acid (18:0) |
| Sphingoid Base (major) | C18-Sphingenine |
| Modification | O-acetylation on a sialic acid residue |
Impact of Structural Modifications on Biological Recognition and Interaction Dynamics
Structural modifications, particularly O-acetylation, have a significant impact on the biological recognition and interaction dynamics of this compound.
The addition of the small, neutral acetyl group can dramatically alter the binding affinity of proteins that recognize the terminal sialic acid. This modification can mask the recognition site for certain endogenous lectins or, conversely, create a novel binding epitope for other proteins, such as viral hemagglutinins.
For example, O-acetylation can inhibit the binding of some antibodies and toxins that target the non-acetylated form of the ganglioside. This has important implications in the context of cancer, where tumor cells often express high levels of O-acetylated gangliosides, potentially as a mechanism to evade the immune system. nih.gov
The dynamic nature of O-acetylation, with the interplay of O-acetyltransferases and sialate O-acetylesterases, allows for a fine-tuning of cellular interactions in response to developmental cues or pathological conditions. The presence or absence of this single chemical group can thus switch the function of this compound from a receptor to a non-receptor, or vice versa, highlighting the critical role of subtle structural modifications in complex biological systems.
Biosynthesis and Metabolic Pathways of O Acetyldisialosyl Paragloboside
Enzymatic Pathways Involved in Paragloboside and Disialosyl Paragloboside Precursor Synthesis
The synthesis of the core paragloboside structure begins with the formation of ceramide on the cytoplasmic face of the endoplasmic reticulum. nih.gov Ceramide serves as the fundamental anchor for all glycosphingolipids. The subsequent steps proceed in a stepwise manner within the Golgi apparatus, catalyzed by specific glycosyltransferases. nih.govmdpi.com
Formation of Glucosylceramide (GlcCer): Ceramide is transported to the Golgi, where glucosylceramide synthase catalyzes the addition of a glucose molecule from the sugar donor UDP-glucose to the ceramide backbone. This reaction forms GlcCer, the precursor for most complex GSLs. mdpi.comontosight.ai
Formation of Lactosylceramide (B164483) (LacCer): GlcCer is then converted to lactosylceramide by the action of lactosylceramide synthase, which adds a galactose residue. LacCer is a critical branching point in GSL biosynthesis, leading to the formation of several distinct GSL series, including the lacto/neolacto series to which paragloboside belongs. ontosight.aimdpi.com
Synthesis of Paragloboside: The synthesis of paragloboside from LacCer involves the further addition of sugar residues. Specifically, a galactosyltransferase adds a galactose molecule to form the paragloboside structure. nih.gov This enzyme has been identified as having properties similar to lactose (B1674315) synthetase. nih.gov
Formation of Disialosyl Paragloboside: The paragloboside precursor is then sialylated by the action of sialyltransferases, which transfer sialic acid residues from a CMP-sialic acid donor to the carbohydrate chain, resulting in the formation of disialosyl paragloboside. ontosight.ainih.gov
**3.2. Role of Sialyltransferases in O-Acetyldisialosyl Paragloboside Formation
Sialyltransferases (STs) are key enzymes that catalyze the transfer of sialic acid from an activated sugar nucleotide donor, CMP-sialic acid, to the terminal positions of carbohydrate chains on glycolipids and glycoproteins. nih.gov The formation of this compound depends on the action of specific sialyltransferases that recognize the paragloboside structure as an acceptor substrate.
The O-acetylation of the sialic acid residues can occur before their transfer to the glycan chain. The enzyme CASD1 (capsule structure1 domain containing 1) acetylates CMP-sialic acids within the Golgi lumen, using acetyl-CoA as the acetyl donor. nih.gov Subsequently, sialyltransferases can use this modified O-acetylated CMP-sialic acid as a donor to incorporate the O-acetylated sialic acid directly onto the paragloboside backbone. nih.gov This highlights a coordinated process where the modification of the sugar donor precedes its incorporation into the final glycosphingolipid structure. Several families of sialyltransferases exist, each with specific acceptor and linkage preferences, ensuring the precise construction of complex structures like disialosyl paragloboside. nih.govijbs.com
Mechanisms of O-Acetylation and De-O-acetylation: The Role of Acetyl-Sialic Acid-Specific Esterases
The level of sialic acid O-acetylation is dynamically regulated by the opposing activities of two key enzyme types: sialic acid O-acetyltransferases (SOATs) that add acetyl groups, and sialate-O-acetylesterases (SIAEs) that remove them. tue.nlnih.gov This balance acts as a molecular switch, modulating the biological functions of the sialoglycoconjugate. scispace.com
O-Acetylation: The primary mammalian SOAT identified is CASD1. nih.govtue.nl This enzyme is located in the Golgi apparatus and catalyzes the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the C-7 or C-9 hydroxyl groups of sialic acid residues. nih.govucsd.edu Research suggests this process may be a transmembrane reaction involving an acetyl intermediate and essential histidine and lysine (B10760008) residues in the enzyme's active site. nih.govucsd.edu
De-O-acetylation: The removal of these acetyl groups is catalyzed by sialic acid-specific esterases (SIAEs). nih.gov The human SIAE is a protein that can be found in the endoplasmic reticulum, Golgi complex, and can also be secreted into the extracellular space. scispace.comresearchgate.net This enzyme specifically removes 9-O-acetyl groups from sialic acids. researchgate.netucsd.edu The activity of SIAE is crucial for reversing the modification, thereby regulating the lifespan and function of O-acetylated gangliosides. The enzyme itself is a glycosylated, disulfide-linked heterodimer with a serine active site, and its activity is optimal at a neutral to slightly alkaline pH. scispace.comucsd.edu
The interplay between SOAT and SIAE activities ultimately determines the steady-state level of this compound expressed in a cell. nih.gov
Regulatory Mechanisms Governing Biosynthesis and Turnover
The biosynthesis and turnover of this compound are subject to stringent regulatory controls to maintain cellular homeostasis. numberanalytics.comontosight.ai These mechanisms operate at multiple levels, from gene expression to enzyme activity.
Transcriptional Regulation: The expression of genes encoding the necessary biosynthetic enzymes, including glycosyltransferases, sialyltransferases, and the O-acetylation/de-acetylation machinery (SOATs and SIAEs), is tightly controlled by transcription factors. numberanalytics.com This allows cells to modulate their GSL profile in response to developmental cues or environmental stimuli.
Substrate Availability: The synthesis of GSLs is highly dependent on the availability of precursors within the Golgi apparatus, particularly nucleotide sugar donors like UDP-glucose, UDP-galactose, and CMP-sialic acid. nih.gov The transport of these molecules into the Golgi lumen is a key regulatory point.
Feedback Inhibition: The products of GSL pathways can exert feedback inhibition on the enzymes involved in their own synthesis. numberanalytics.comnumberanalytics.com For example, an accumulation of a specific glycosphingolipid can inhibit the activity of an early enzyme in its pathway, preventing overproduction.
Regulation of Modifying Enzymes: The balance of activity between SOATs and SIAEs is a critical control point specifically for O-acetylation. nih.govnih.gov The regulation of these enzymes dictates the presence or absence of the O-acetyl moiety, which in turn affects the molecule's recognition and function.
Interactions with Broader Glycosphingolipid Metabolic Networks
The synthesis of this compound does not occur in isolation but is intricately linked with the broader metabolic network of all glycosphingolipids. nih.gov GSLs are categorized into several major series, including the ganglio-, globo-, and lacto/neolacto series, all of which diverge from the common precursor, lactosylceramide (LacCer). mdpi.comijbs.com
This branching point creates a metabolic competition where the various glycosyltransferases responsible for initiating each series compete for the same LacCer substrate pool. mdpi.com Therefore, the rate of synthesis for this compound (a member of the lacto/neolacto series) is influenced by the activity of enzymes in the competing globo- and ganglio-series pathways. ijbs.comresearchgate.net
Interactive Data Tables
Key Enzymes in this compound Biosynthesis
| Enzyme Name | Abbreviation | Function in Pathway |
| Glucosylceramide Synthase | GCS | Catalyzes the addition of glucose to ceramide to form glucosylceramide. ontosight.ai |
| Lactosylceramide Synthase | --- | Catalyzes the addition of galactose to glucosylceramide to form lactosylceramide. ontosight.ai |
| Galactosyltransferase | --- | Adds a galactose residue to lactosylceramide to form the paragloboside precursor. nih.gov |
| Sialyltransferase | ST | Transfers sialic acid (or O-acetyl-sialic acid) from CMP-donor to paragloboside. nih.gov |
| Sialic Acid O-acetyltransferase | SOAT (CASD1) | Adds an acetyl group to sialic acid residues within the Golgi. nih.govtue.nl |
| Sialate-O-acetylesterase | SIAE | Removes the 9-O-acetyl group from sialic acid residues. nih.govucsd.edu |
Biological Distribution and Cellular Localization
Identification and Quantification in Mammalian Tissues and Organs
Studies have identified O-acetyldisialosyl paragloboside in various mammalian tissues, with a particular focus on the central nervous system.
Research has highlighted the dynamic expression of O-acetylated sialoglycans, including compounds structurally related to this compound, in the developing mammalian brain. For instance, O-acetylated gangliosides such as O-acetyl GT3 and O-acetyl GD3 are strongly expressed in the fetal murine cerebral cortex. nih.gov Their levels, however, decrease to become undetectable after birth. nih.gov In the adult bovine brain, related O-acetylated gangliosides like O-acetyl GD3, O-acetyl LD1, O-acetyl GD2, and O-acetyl GD1b are present as extremely minor components. nih.gov
The following table summarizes the expression of related O-acetylated gangliosides in neural tissues:
| Tissue | Compound | Expression Level | Developmental Stage | Species |
| Cerebral Cortex | O-acetyl GT3 | Strong | Fetal | Murine |
| Cerebral Cortex | O-acetyl GD3 | Strong | Fetal | Murine |
| Brain | O-acetyl GD3 | Extremely Minor | Adult | Bovine |
| Brain | O-acetyl LD1 | Extremely Minor | Adult | Bovine |
| Brain | O-acetyl GD2 | Extremely Minor | Adult | Bovine |
| Brain | O-acetyl GD1b | Extremely Minor | Adult | Bovine |
While the primary focus of existing research has been on neural tissues, the methodologies used for detection, such as the monoclonal antibody 493D4, are capable of identifying O-acetylated sialoglycans in a variety of tissues and across different developmental stages. This suggests a broader, though less characterized, distribution of these complex molecules.
Cellular and Subcellular Localization Studies
At the subcellular level, O-acetylated sialoglycoproteins have been detected in rat brain tissues. nih.gov One of the major proteins identified as carrying these O-acetylated sialic acids is synaptophysin. nih.gov Synaptophysin is an integral membrane protein specifically found in synaptic vesicles, indicating a potential role for O-acetylated glycoconjugates in synaptic function. nih.gov
Developmental Regulation of Expression
The expression of this compound and related compounds is tightly regulated during development. A notable example is an alkali-labile and developmentally regulated antigen found in the rat embryonic cerebral cortex, which is believed to be 9-O-acetylsialylated GT3 ganglioside. nih.gov The significant decrease in the expression of O-acetyl GT3 and O-acetyl GD3 in the murine cerebral cortex after birth further underscores the developmental control of these molecules. nih.gov This dynamic expression pattern suggests a specific function for these gangliosides during neural development. nih.gov
Roles in Pathophysiological Processes
Association with Neurological Disorders and Tumors
Glycolipid composition is significantly altered in tumors of the central nervous system, such as astrocytomas and oligodendrogliomas. These alterations can serve as diagnostic and prognostic markers and may play a functional role in tumor progression.
Detailed analysis of glycolipid profiles in a large cohort of gliomas has revealed distinct patterns associated with specific histological diagnoses. A study involving 149 astrocytomas, 46 oligodendrogliomas, and 21 oligoastrocytomas demonstrated a clear correlation between the expression of certain glycolipids and tumor type. nih.gov While O-acetyldisialosyl paragloboside was not individually identified, the expression of its parent structure, paragloboside, and its sialylated form, sialosylparagloboside (B1237978) (LM1), was found to be highly informative.
Specifically, the absence of paragloboside was strongly correlated with a diagnosis of oligodendroglioma and oligoastrocytoma. nih.gov Conversely, the presence of paragloboside was a characteristic feature of astrocytomas. nih.gov Furthermore, a high proportion of high-grade (grade 4) astrocytomas were found to express sialosylparagloboside. nih.govpsu.edu This suggests that the enzymatic machinery responsible for the synthesis of these glycolipids is differentially regulated in different glioma subtypes and grades. nih.gov The progressive loss of certain gangliosides of the 1b pathway was also observed with increasing grades of astrocytoma. nih.gov
Table 1: Glycolipid Marker Expression in Gliomas
| Glycolipid Marker | Astrocytoma (A) | Oligodendroglioma (O) & Oligoastrocytoma (OA) | Reference |
|---|---|---|---|
| Paragloboside | Present | Absent | nih.gov |
| AsialoGM1 (GA1) | Absent | Present | nih.gov |
| Sialosylparagloboside (LM1) | High expression in Grade 4 A | Not specified as a marker for O/OA | nih.govpsu.edu |
The diagnostic utility of paragloboside and its derivatives becomes more apparent when compared with other glycolipid markers. For instance, the presence of asialoGM1 (GA1) coupled with the absence of paragloboside is a strong indicator for oligodendrogliomas and oligoastrocytomas. nih.gov In contrast, the reverse pattern—absence of GA1 and presence of paragloboside—points towards an astrocytoma diagnosis. nih.gov
Pilocytic astrocytomas and pleomorphic xanthoastrocytomas, which are specific subtypes of astrocytoma, exhibit their own unique glycolipid signature, characterized by high proportions of globoside (B1172493) and identifiable ceramide trihexoside (CTH), along with a low ratio of GD1a to GD1b gangliosides. nih.gov These distinct patterns underscore the principle that different tumor types and grades express specific sets of glycosyltransferases, leading to unique cell surface glycolipid profiles. nih.gov These profiles can be powerful tools for differential diagnosis and for understanding the underlying molecular pathology of these tumors. nih.gov
Genetic disorders characterized by the accumulation of glycolipids, such as Niemann-Pick and Gaucher's disease, result from deficiencies in specific lysosomal enzymes. psu.edunih.gov In Niemann-Pick disease, a deficiency in acid sphingomyelinase leads to the accumulation of sphingomyelin. nih.govmdpi.com Gaucher's disease is caused by a deficiency in glucocerebrosidase, resulting in the accumulation of glucocerebroside. psu.edu While these diseases highlight the critical role of proper glycolipid metabolism, a direct link between the accumulation of this compound and these specific lysosomal storage diseases has not been established in the available scientific literature. However, the study of these disorders provides a broader context for understanding the severe neurological consequences that can arise from dysregulated glycolipid metabolism. nih.gov
Oncofetal Antigen Expression and Tumorigenesis Mechanisms
Oncofetal antigens are molecules that are highly expressed during fetal development, have very low or undetectable expression in normal adult tissues, but are re-expressed in cancer cells. nih.govfrontiersin.org Many of these antigens are carbohydrate structures on glycoproteins or glycolipids. O-acetylated gangliosides, a class of molecules to which this compound belongs, are considered oncofetal antigens, particularly in cancers of neuroectodermal origin. nih.gov
The re-expression of these glycolipids in tumors is not merely a passive marker of malignant transformation but is thought to play an active role in tumorigenesis. nih.gov Changes in glycolipid composition can influence cell growth, adhesion, and signaling. nih.gov For example, altered ganglioside patterns have been shown to modulate the activity of growth factor receptors and protein kinases, key players in cancer cell proliferation. nih.gov The process of tumorigenesis is often associated with a simplification of ganglioside patterns and the accumulation of precursor glycolipids. nih.gov This altered glycosylation landscape on the cancer cell surface can create a microenvironment that is favorable for tumor growth and invasion. nih.govfrontiersin.org
Involvement in Immune Evasion or Modulation in Disease States
The tumor microenvironment is a complex ecosystem where cancer cells interact with immune cells. Tumor-associated glycolipids, including O-acetylated gangliosides, can play a significant role in modulating the anti-tumor immune response. frontiersin.org One of the key mechanisms of immune evasion is the shedding of these glycolipids from the tumor cell surface. frontiersin.org
These shed gangliosides can then interact with various immune cells, such as T cells and natural killer (NK) cells, and suppress their anti-tumor functions. frontiersin.org For instance, tumor-shed gangliosides can induce apoptosis in activated T cells, inhibit the cytotoxic activity of NK cells, and interfere with the maturation and function of dendritic cells, which are crucial for initiating an effective anti-tumor immune response. frontiersin.org
While the general principles of immune modulation by tumor-associated gangliosides are well-established, the specific role of this compound in immune evasion is an area of ongoing research. However, given that O-acetylated gangliosides are considered promising targets for cancer immunotherapy, it is plausible that this compound contributes to the immunosuppressive microenvironment of certain tumors. nih.gov The presence of the O-acetyl group can influence the immunogenicity of the ganglioside, potentially making it a more specific target for antibody-based therapies. nih.gov The anti-apoptotic effect of some O-acetylated gangliosides, such as 9-O-acetylated GD3, further highlights their potential role in promoting tumor survival in the face of immune attack. mdpi.com
Advanced Analytical and Methodological Approaches in Research
Glycolipid Extraction and Purification Methodologies for Complex Biological Samples
The initial and critical step in studying O-acetyldisialosyl paragloboside involves its extraction and purification from intricate biological matrices like tissues and cells. The amphipathic nature of glycolipids, possessing both a hydrophilic glycan head and a hydrophobic lipid tail, requires specific techniques to ensure their efficient recovery and purity.
A common starting point for glycolipid extraction is the use of a solvent mixture, typically chloroform (B151607) and methanol, combined with water. jcggdb.jp This creates a biphasic system where the more polar glycolipids partition into the upper aqueous-organic phase, separating them from the bulk of cellular lipids which remain in the lower organic phase. nih.govjove.com The ratio of these solvents is crucial and often needs to be optimized depending on the specific tissue or cell type being analyzed. For instance, a widely used method involves homogenizing the biological sample in a mixture of chloroform and methanol, followed by the addition of water to induce phase separation. nih.gov
A significant challenge in the purification of O-acetylated gangliosides is the lability of the O-acetyl group, which can be easily lost under alkaline conditions. mdpi.comnih.gov Standard saponification procedures, which use mild alkali to remove contaminating phospholipids, must be avoided or modified to preserve the native structure of this compound. nih.govjove.commdpi.com This has led to the development of extraction and purification protocols specifically designed to maintain the integrity of these sensitive modifications. mdpi.comnih.gov
Following initial extraction, further purification is typically achieved through various forms of chromatography. Anion-exchange chromatography is effective for separating acidic gangliosides, like this compound, from neutral glycolipids. jcggdb.jp This is often followed by reverse-phase chromatography, using cartridges such as C18, to separate the gangliosides based on the hydrophobicity of their ceramide chains. nih.govescholarship.org High-performance liquid chromatography (HPLC) offers a higher degree of resolution for purifying individual ganglioside species. nih.govjove.com
For plant-based sources, which also contain glycolipids, extraction methods may need to be adapted to account for the presence of a cell wall and active lipases that can degrade the target molecules. gerli.com The use of isopropanol (B130326) is common in these cases to inhibit enzymatic activity. gerli.com
The table below summarizes key steps and considerations in the extraction and purification of this compound.
| Step | Method | Key Considerations |
| Initial Extraction | Solvent partitioning (e.g., Chloroform/Methanol/Water) | Optimization of solvent ratios is critical. Use of glass vials and Teflon-lined caps (B75204) is recommended to avoid plastic contaminants. jove.com |
| Removal of Contaminants | Avoidance of harsh alkaline conditions (saponification) | O-acetyl groups are labile and easily hydrolyzed under alkaline conditions. nih.govmdpi.com |
| Purification | Anion-Exchange Chromatography | Separates acidic gangliosides from neutral glycolipids. jcggdb.jp |
| Reverse-Phase Chromatography (e.g., C18 cartridges) | Separates gangliosides based on ceramide chain length and structure. escholarship.org | |
| High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation of individual ganglioside species. nih.govjove.com |
Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)
Once purified, the precise molecular structure of this compound is elucidated using powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS) is a cornerstone for determining the molecular weight and obtaining detailed structural information about this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are particularly useful for analyzing native gangliosides. mdpi.comnih.gov Tandem MS (MS/MS) experiments are crucial for pinpointing the location of the O-acetyl group on the sialic acid residues. nih.gov By carefully controlling the fragmentation process, researchers can distinguish between O-acetylation on the inner versus the terminal sialic acid, providing insights into the specific biosynthetic pathways involved. nih.gov The primary challenge in MS analysis of O-acetylated gangliosides is the potential loss of the O-acetyl group during the analytical process, necessitating gentle ionization methods. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the three-dimensional structure and conformation of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton and carbon signals of the carbohydrate and ceramide portions of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing information about the spatial arrangement of the glycan chain. This level of detail is essential for understanding how this compound interacts with other molecules, such as antibodies or receptors.
The following table outlines the application of these spectroscopic techniques in the characterization of this compound.
| Technique | Information Obtained | Key Advantages and Considerations |
| Mass Spectrometry (MS) | Molecular weight, sequence of the glycan chain, and ceramide structure. | Highly sensitive, allows for the analysis of complex mixtures. |
| Tandem MS (MS/MS) | Precise location of the O-acetyl group on the sialic acid residues. | Crucial for distinguishing between different O-acetylated isomers. nih.gov |
| MALDI-TOF MS | Analysis of native, underivatized gangliosides. | Minimizes fragmentation and loss of labile groups. mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure, conformation, and intermolecular interactions. | Provides atomic-level resolution of the molecular structure. |
Chromatographic and Electrophoretic Separation Techniques for Glycolipid Analysis
The analysis of this compound and other glycolipids relies heavily on a variety of chromatographic and electrophoretic techniques for their separation and quantification.
High-Performance Thin-Layer Chromatography (HPTLC) is a fundamental and widely used technique for the qualitative and semi-quantitative analysis of ganglioside profiles. nih.gov Samples are spotted on a silica (B1680970) gel plate, which is then developed in a solvent system that separates the gangliosides based on their polarity. The separated gangliosides are visualized using specific staining reagents, such as resorcinol-HCl for sialic acids, which produces a characteristic color. HPTLC is particularly useful for initial screening of ganglioside extracts from different biological sources.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer superior resolution and quantitative accuracy compared to HPTLC. numberanalytics.com These methods are used for both the purification and the detailed analytical profiling of gangliosides. nih.govjove.comnumberanalytics.com By employing different column chemistries (e.g., normal-phase, reverse-phase, or graphitized carbon), researchers can achieve fine separation of ganglioside species, including isomers of this compound. The separated glycolipids can be detected using various methods, including UV absorbance, evaporative light scattering, or by coupling the HPLC system to a mass spectrometer (LC-MS) for simultaneous separation and structural identification.
Capillary Electrophoresis (CE) is another powerful technique for the high-resolution separation of gangliosides. In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-mass ratio of the molecules. CE is particularly well-suited for the analysis of charged molecules like gangliosides and can provide rapid and efficient separations of complex mixtures.
The table below compares the different separation techniques used in the analysis of this compound.
| Technique | Principle of Separation | Applications |
| High-Performance Thin-Layer Chromatography (HPTLC) | Adsorption chromatography based on polarity. | Rapid screening, qualitative and semi-quantitative analysis of ganglioside profiles. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Partition chromatography based on polarity or hydrophobicity. | High-resolution purification and quantitative analysis. nih.govjove.comnumberanalytics.com |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particles for higher resolution and speed. | High-throughput analysis and detailed profiling of complex ganglioside mixtures. numberanalytics.com |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in an electric field. | High-efficiency separation of charged glycolipids. |
Immunochemical Methods for Detection and Localization (e.g., specific monoclonal antibodies)
Immunochemical methods, which utilize the high specificity of antibodies, are invaluable tools for the detection and localization of this compound in cells and tissues. The development of monoclonal antibodies that specifically recognize the O-acetylated epitope on this ganglioside has been instrumental in advancing our understanding of its expression and distribution.
These specific monoclonal antibodies can be used in a variety of immunological assays, including:
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These techniques allow for the visualization of this compound within its native tissue or cellular context. By applying the specific antibody to tissue sections or cultured cells, followed by a detection system that generates a colored or fluorescent signal, researchers can determine the precise location of the ganglioside, for example, on the cell surface or within specific subcellular compartments.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method used to measure the amount of this compound in a sample. In a typical ELISA, the ganglioside is immobilized on a solid support, and the specific monoclonal antibody is used to detect its presence. The amount of bound antibody is then quantified using an enzyme-linked secondary antibody that produces a measurable signal.
Flow Cytometry: This technique is used to identify and quantify cells that express this compound on their surface. Cells are labeled with a fluorescently tagged monoclonal antibody specific for the ganglioside and then passed through a laser beam. The instrument detects the fluorescence of individual cells, allowing for the quantification of the percentage of positive cells and the intensity of expression.
It is important to note that while highly specific, antibodies may have limitations and may not recognize all forms or presentations of O-acetylated gangliosides. mdpi.com Therefore, results from immunochemical methods are often corroborated with data from structural techniques like mass spectrometry. mdpi.comnih.gov
The following table summarizes the applications of immunochemical methods in the study of this compound.
| Method | Application | Information Provided |
| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | Visualization in tissues and cells. | Spatial distribution and localization. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification in biological samples. | Concentration of the ganglioside. |
| Flow Cytometry | Analysis of cell surface expression. | Percentage of positive cells and expression levels. |
Advanced Imaging Techniques (e.g., Cryo-EM, Super-resolution Microscopy for in situ studies)
To visualize this compound and its interactions within the cellular environment at high resolution, researchers are increasingly turning to advanced imaging techniques. These methods provide insights into the in situ organization and dynamics of this glycolipid that are not achievable with conventional microscopy.
Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the high-resolution structure of biological macromolecules in their near-native state. While traditionally used for proteins and large complexes, advances in cryo-EM are making it increasingly applicable to the study of lipid assemblies and their interactions with other molecules. In the context of this compound, cryo-EM could potentially be used to visualize its arrangement within lipid rafts or its interaction with specific receptor proteins in the cell membrane.
Super-resolution Microscopy encompasses a range of techniques that bypass the diffraction limit of light microscopy, allowing for the visualization of cellular structures with unprecedented detail. Techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) can be used to image the distribution of this compound on the cell surface with nanoscale resolution. By labeling the ganglioside with specific fluorescent probes (e.g., fluorescently tagged antibodies), these methods can reveal its clustering behavior and co-localization with other membrane components, providing clues about its functional roles in signaling and cell adhesion.
Imaging Mass Spectrometry , such as MALDI imaging, is another emerging technique that allows for the spatial mapping of different lipid species, including this compound, directly in tissue sections. numberanalytics.com This method provides a "molecular microscope" view of the tissue, revealing the precise anatomical distribution of the ganglioside without the need for specific antibodies. numberanalytics.com
The table below highlights the capabilities of these advanced imaging techniques.
| Technique | Principle | Application in this compound Research |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen biological samples in their native state. | High-resolution structural analysis of the ganglioside in membrane environments and in complex with other molecules. |
| Super-resolution Microscopy (e.g., STED, STORM) | Overcoming the diffraction limit of light microscopy. | Nanoscale visualization of the ganglioside's distribution, clustering, and dynamics on the cell surface. |
| Imaging Mass Spectrometry (e.g., MALDI imaging) | Spatially resolved mass spectrometric analysis of tissue sections. | Label-free mapping of the ganglioside's distribution within tissues. numberanalytics.com |
Enzymatic and Genetic Approaches for Pathway Elucidation
Understanding the biosynthesis and degradation of this compound requires a combination of enzymatic and genetic approaches. These methods are crucial for identifying the enzymes responsible for its synthesis and for elucidating the regulatory mechanisms that control its expression.
Enzymatic approaches involve the use of purified enzymes to synthesize or modify this compound in vitro. For example, specific sialyltransferases are responsible for the addition of sialic acid residues to the growing glycan chain, while O-acetyltransferases catalyze the final O-acetylation step. By incubating precursor molecules with these enzymes and analyzing the products, researchers can confirm the enzymatic basis of the biosynthetic pathway. Conversely, the use of specific glycosidases, such as sialidases, can be used to selectively remove sialic acid residues, aiding in structural characterization. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for producing specific ganglioside structures for functional studies. escholarship.org
Genetic approaches involve the manipulation of genes encoding the enzymes of the ganglioside biosynthetic pathway. This can be done in cultured cells or in model organisms. For instance, overexpressing the gene for a specific O-acetyltransferase can lead to an increase in the production of this compound, allowing for the study of the functional consequences of its elevated expression. nih.gov Conversely, knocking out or knocking down the expression of such a gene using techniques like CRISPR-Cas9 or RNA interference can lead to a decrease or complete absence of the ganglioside, enabling researchers to investigate its physiological roles.
The table below outlines the use of enzymatic and genetic approaches in the study of this compound.
| Approach | Method | Application |
| Enzymatic | In vitro synthesis using purified enzymes. | Elucidation of biosynthetic pathways and production of specific ganglioside structures. escholarship.org |
| Use of specific glycosidases. | Structural analysis and confirmation of glycan linkages. | |
| Genetic | Gene overexpression. | Studying the effects of increased ganglioside expression. nih.gov |
| Gene knockout/knockdown. | Investigating the functional roles of the ganglioside by observing the phenotype of its absence. |
In vitro and In vivo Model Systems for Functional Studies
To investigate the biological functions of this compound, researchers utilize a variety of in vitro and in vivo model systems. These models allow for controlled experiments to probe the roles of this ganglioside in cellular processes and in the context of a whole organism.
In vitro model systems primarily involve the use of cultured cells. These can be cell lines derived from various tissues or primary cells isolated directly from an organism. By manipulating the expression of this compound in these cells (e.g., through genetic methods or by adding the purified ganglioside to the culture medium), researchers can study its effects on a wide range of cellular behaviors, including:
Cell adhesion: Investigating the role of the ganglioside in mediating cell-cell or cell-matrix interactions.
Cell signaling: Determining if the ganglioside modulates the activity of specific signaling pathways.
Cell proliferation and differentiation: Assessing the impact of the ganglioside on cell growth and development.
Another in vitro approach involves the use of artificial membrane systems, such as liposomes or supported lipid bilayers, into which purified this compound can be incorporated. These systems allow for the study of the biophysical properties of the ganglioside and its direct interactions with other molecules in a highly controlled environment.
In vivo model systems involve the use of whole organisms, most commonly mice, to study the physiological and pathological roles of this compound. Genetically engineered mouse models, in which the genes for ganglioside biosynthesis are altered, are particularly valuable. For example, mice that are unable to synthesize a specific ganglioside may exhibit certain developmental abnormalities or be more or less susceptible to certain diseases, providing strong evidence for the in vivo function of that ganglioside. These animal models are also essential for studying the role of this compound in complex processes like immune responses and cancer progression.
The table below provides an overview of the model systems used for functional studies of this compound.
| Model System | Examples | Applications |
| In vitro | Cultured cell lines, primary cells. | Studies of cell adhesion, signaling, proliferation, and differentiation. |
| Artificial membrane systems (liposomes, supported lipid bilayers). | Biophysical characterization and analysis of molecular interactions. | |
| In vivo | Genetically engineered mice (e.g., knockout or transgenic models). | Investigation of physiological and pathological roles in a whole organism context. |
Future Research Directions and Unanswered Questions
Identification of Novel Binding Partners and Receptors
A pivotal area of future investigation lies in the comprehensive identification of the binding partners and receptors for O-acetyldisialosyl paragloboside. The biological functions of gangliosides are often mediated through their interactions with other molecules, particularly proteins and other lipids within the cell membrane. Currently, our understanding of the specific interactome of this compound is limited. While a general role for O-acetylated gangliosides as receptors for certain viruses is acknowledged, their endogenous binding partners remain largely elusive. mdpi.com
Future research must employ advanced proteomic and lipidomic techniques to uncover these molecular interactions. Affinity chromatography using this compound as bait, coupled with mass spectrometry, could identify interacting proteins from cell lysates or membrane fractions. Furthermore, chemical biology approaches, such as the use of photo-affinity labeling probes, could capture transient and low-affinity interactions directly within the cellular environment. Identifying these binding partners will be instrumental in deciphering the signaling pathways and cellular processes modulated by this complex ganglioside.
Detailed Characterization of Regulatory Enzymes and Their Genes
The expression and function of this compound are intricately controlled by a suite of enzymes responsible for its biosynthesis and degradation. A key focus for future research is the detailed characterization of these regulatory enzymes and their corresponding genes.
The primary enzyme responsible for the O-acetylation of sialic acids on gangliosides is sialate: O-acetyltransferase. The human enzyme, CAS1 domain-containing protein 1 (CASD1), has been identified as a key sialyl-O-acetyltransferase involved in the O-acetylation of gangliosides like GD3. mdpi.comnih.gov However, the precise substrate specificity of CASD1 and its role in the biosynthesis of the more complex this compound need to be further elucidated. It is plausible that other, yet to be identified, O-acetyltransferases exist with varying specificities for different ganglioside backbones. researchgate.net Future studies should focus on in-vitro enzymatic assays with purified enzymes and a panel of ganglioside substrates to delineate their precise activities.
Furthermore, the genetic and epigenetic regulation of the genes encoding these enzymes is a critical area of inquiry. Understanding how the expression of sialyltransferases and O-acetyltransferases is controlled in different tissues and under various physiological and pathological conditions will provide insights into the mechanisms that govern the expression of this compound.
Exploration of Cell Type-Specific Roles in Neural Networks
O-acetylated gangliosides are known to be expressed in the nervous system, particularly during development and regeneration. nih.govwikipedia.org For instance, 9-O-acetyl GD3 is expressed by Schwann cells during peripheral nerve regeneration. wikipedia.org There is also evidence suggesting a role for 9-O-acetylated gangliosides in the migration of neurons and glia. mdpi.com However, the specific roles of this compound within different cell types of the central and peripheral nervous systems remain to be explored in detail.
Future research should aim to dissect the cell type-specific functions of this ganglioside in neurons, astrocytes, oligodendrocytes, microglia, and Schwann cells. This can be achieved through a combination of high-resolution imaging techniques to map its precise localization within neural circuits and the use of cell-type-specific knockout or knockdown models to study the functional consequences of its absence. Investigating its role in critical neuronal processes such as synaptic plasticity, neurite outgrowth, and neuron-glia communication will be paramount. nih.govnih.gov For example, does this compound modulate the activity of ion channels or neurotransmitter receptors at the synapse? Does it play a role in the formation or maintenance of myelin sheaths? Answering these questions will significantly advance our understanding of its contribution to the complexity of neural function.
Investigation of Dynamic Changes in Pathological Progression
Aberrant expression of O-acetylated gangliosides has been linked to several pathologies, most notably cancer. rsc.orgnih.gov For instance, O-acetylated GD2 and GD3 are considered oncofetal antigens and are re-expressed in neuroectoderm-derived cancers such as melanoma and neuroblastoma. rsc.orgspandidos-publications.com However, a detailed understanding of the dynamic changes in this compound expression throughout the progression of these diseases is lacking.
Longitudinal studies that track the expression of this ganglioside from pre-cancerous lesions to primary tumors and metastatic sites are crucial. This will require the analysis of patient cohorts and the development of robust biomarkers. For example, liquid chromatography-mass spectrometry (LC-MS) can be used to profile ganglioside expression in tumor biopsies at different stages. spandidos-publications.com Understanding these dynamic changes could reveal its potential as a prognostic marker and a therapeutic target. For example, is an increase in this compound expression an early event in tumorigenesis, or does it correlate with metastatic potential? Furthermore, its role in other neurological disorders, such as neurodegenerative diseases, warrants investigation.
Q & A
Q. What experimental techniques are used to identify and characterize O-acetyldisialosyl paragloboside in neural tissues?
To identify and characterize this compound, researchers employ a combination of chromatography, mass spectrometry (MS), and nuclear magnetic resonance (NMR). Thin-layer chromatography (TLC) is used for preliminary separation of glycolipids, while high-performance liquid chromatography (HPLC) coupled with MS enables precise determination of molecular weight and acetylation patterns. NMR spectroscopy provides structural details, such as glycosidic linkages and the position of O-acetyl groups on sialic acid residues. For example, Chou et al. (1990) utilized these methods to isolate and confirm the structure of this compound in embryonic cerebrum and cerebellum .
Q. How does O-acetylation of sialic acid residues affect the biochemical properties of paraglobosides?
O-acetylation at the 9-position of sialic acid residues alters the hydrophobicity, charge distribution, and steric hindrance of paraglobosides. This modification can influence solubility, membrane localization, and interactions with lectins or receptors. Studies on analogous sialylated glycolipids (e.g., 9-O-acetylated gangliosides) suggest that acetylation may protect sialic acids from enzymatic cleavage by neuraminidases, thereby modulating cell signaling and adhesion .
Q. What are the primary challenges in isolating this compound from biological samples?
Key challenges include:
- Low abundance : Enrichment strategies such as immunoaffinity chromatography with anti-O-acetyl sialic acid antibodies are required.
- Structural lability : O-acetyl groups are sensitive to alkaline conditions, necessitating neutral pH buffers during extraction.
- Contamination : Co-isolation of structurally similar glycolipids requires rigorous validation via MS/MS fragmentation and enzymatic digestion (e.g., sialidase treatment) .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in neurodevelopmental processes?
Experimental approaches include:
- Gene silencing : Using siRNA or CRISPR-Cas9 to knock down enzymes involved in O-acetylation (e.g., sialate O-acetyltransferases) in neural cell lines or organoids, followed by functional assays for neurite outgrowth or synaptic connectivity.
- Animal models : Generating conditional knockout mice to study tissue-specific effects on brain development.
- Binding assays : Surface plasmon resonance (SPR) or glycan microarrays to identify interacting partners (e.g., Siglec receptors) .
Q. How do contradictory findings regarding this compound localization across studies arise, and how can they be resolved?
Discrepancies may stem from:
- Tissue-specific expression : Regional differences in brain tissue (e.g., cerebellum vs. cortex) or developmental stages (embryonic vs. adult).
- Methodological variability : Antibody specificity in immunohistochemistry or differences in glycolipid extraction protocols.
Resolution strategies: - Orthogonal validation : Combine immunofluorescence with MS imaging to confirm spatial distribution.
- Standardized protocols : Adopt consensus guidelines for glycolipid extraction and analysis, as outlined in the Beilstein Journal of Organic Chemistry .
Q. What signaling pathways regulate the biosynthesis of this compound, and how can they be targeted therapeutically?
While direct evidence for this compound regulation is limited, insights from related sulfated glycolipids (e.g., SGPG) suggest involvement of NFκB and pro-inflammatory cytokines (TNF-α, IL-1β). Pharmacological inhibition of NFκB or siRNA targeting acetyltransferase enzymes could modulate expression. High-throughput screening of small-molecule libraries may identify inhibitors of O-acetylation with potential applications in neuroinflammatory disorders .
Q. What advanced computational tools can predict the functional impact of this compound structural variants?
- Molecular dynamics simulations : To study how acetylation affects membrane embedding and interactions with proteins.
- Glycoinformatics databases : Tools like GlyTouCan or UniCarb-DB provide structural annotations and cross-referenced biological data.
- Machine learning : Train models on glycomics datasets to predict binding affinities or enzymatic susceptibility .
Methodological Guidance
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Detailed protocols : Include step-by-step extraction, purification, and characterization methods, as specified in the Beilstein Journal of Organic Chemistry guidelines.
- Negative controls : Use sialidase-treated samples to confirm O-acetyl group specificity.
- Data transparency : Deposit raw MS/NMR data in public repositories (e.g., GlycoPOST) .
What criteria should guide the formulation of research questions on this compound?
Apply the FINER framework:
- Feasible : Ensure access to specialized equipment (e.g., high-field NMR).
- Novel : Address gaps, such as the unknown mechanistic link between NFκB and O-acetylation.
- Ethical : Avoid human tissue studies without proper IRB approval.
- Relevant : Align with broader goals in neuroglycobiology or immunology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
